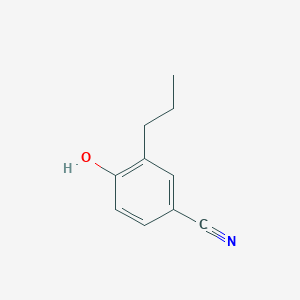
4-hydroxy-3-propylBenzonitrile
Cat. No. B8702329
M. Wt: 161.20 g/mol
InChI Key: OEAXMDULPNWXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04783462
Procedure details


A mixture of 8.15 g of 2-allyl-4-cyanophenol prepared in Reference Example 1-(ii), 1.5 g of 5% palladium-carbon and 100 ml of methanol, was stirred in a hydrogen stream for 2.5 hours. The catalyst was removed by filtration, and the solvent was distilled off from the filtrate to obtain 7.30 g of the above identified compound as a colorless oily substance.


Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[C:8]([C:10]#[N:11])[CH:7]=[CH:6][C:5]=1[OH:12])[CH:2]=[CH2:3].[H][H]>[C].[Pd].CO>[CH2:1]([C:4]1[CH:9]=[C:8]([C:10]#[N:11])[CH:7]=[CH:6][C:5]=1[OH:12])[CH2:2][CH3:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C1=C(C=CC(=C1)C#N)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off from the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 7.30 g of the
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)C1=C(C=CC(=C1)C#N)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

